molecular formula C18H23NO4 B5427132 Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B5427132
M. Wt: 317.4 g/mol
InChI Key: ZTYPEBFIDVXIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative characterized by a 7-diethylamino group, a 4-methyl substituent, and an ethyl acetate moiety at position 3 of the coumarin core. Coumarins are widely studied for their fluorescence properties and biological activities, including cytotoxicity and enzyme inhibition . The diethylamino group at position 7 enhances electron-donating effects, influencing both photophysical behavior and interactions with biological targets. The ethyl acetate substituent at position 3 introduces polarity and metabolic susceptibility, distinguishing it from related analogs. This article compares its structural, synthetic, and functional attributes with similar coumarin derivatives.

Properties

IUPAC Name

ethyl 2-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-5-19(6-2)13-8-9-14-12(4)15(11-17(20)22-7-3)18(21)23-16(14)10-13/h8-10H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYPEBFIDVXIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves a multi-step process. One common method starts with the preparation of 7-(diethylamino)-4-methyl-2H-chromen-2-one. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Hydrolysis: Produces 7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid and ethanol.

    Oxidation: Can yield various oxidized derivatives depending on the conditions.

    Substitution: Results in substituted chromene derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. The diethylamino group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The chromene core may also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name / ID Position 3 Substituent Position 7 Substituent Key Properties / Activities Reference
Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate (Target) Ethyl acetate (CH₂COOEt) Diethylamino Moderate solubility; potential fluorescence; ester hydrolysis susceptibility
7-(Diethylamino)-3-phenyl-2H-1-benzopyran-2-one (Compound 1) Phenyl Diethylamino Strong solid-state fluorescence; hydrophobic packing in crystals
4-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (Compound 7) Phenyl acetate (PhOAc) Diethylamino High cytotoxicity (LD₅₀ = 48.1 μM in A549 cells)
7-(Ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid Carboxylic acid (COOH) Ethylamino Increased polarity; potential for salt formation
Ethyl 2-({8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl}oxy)acetate Ethyl acetate + Cl + diethylaminoethyl Diethylamino Complex substitution; metabolite with potential bioactivity
  • Position 3 Substituents: Ethyl acetate (Target): Balances hydrophilicity and metabolic lability. Phenyl (Compound 1): Hydrophobic, promoting π-π stacking for solid-state fluorescence . Phenyl acetate (Compound 7): Combines aromaticity with ester functionality, showing superior cytotoxicity in cancer cells .
  • Position 7 Substituents: Diethylamino groups enhance fluorescence quantum yield and enable interactions with cellular targets (e.g., amyloidogenic proteins) .

Physicochemical and Fluorescence Properties

  • Solubility : The target compound’s ethyl acetate group increases polarity compared to phenyl derivatives but remains less hydrophilic than carboxylic acid analogs .
  • Fluorescence: Diethylamino-substituted coumarins exhibit strong fluorescence; however, solid-state emission depends on molecular packing. Phenyl substituents (Compound 1) favor rigid, fluorescent crystals, while ethyl acetate may introduce conformational flexibility .

Biological Activity

Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications in medicinal chemistry, and potential therapeutic effects.

Overview of the Compound

This compound is characterized by its unique structural features, including a diethylamino group and an ethyl ester group. These functional groups contribute significantly to its chemical reactivity and biological properties.

Chemical Structure

The chemical formula for this compound is C18H23NO4. Its structure can be represented as follows:

Ethyl 2 7 diethylamino 4 methyl 2 oxo 2H chromen 3 yl acetate\text{Ethyl 2 7 diethylamino 4 methyl 2 oxo 2H chromen 3 yl acetate}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The diethylamino group can modulate receptor activity or inhibit specific enzymes, while the chromene core may participate in redox reactions, enhancing its biological effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed a significant reduction in bacterial colony counts, demonstrating its potential as an antimicrobial agent.
  • Anticancer Research : In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The findings indicated that higher concentrations led to increased rates of apoptosis, suggesting that this compound could be a lead candidate for further development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a two-step process. First, 7-(diethylamino)-4-methyl-2H-chromen-2-one is prepared, followed by alkylation with ethyl bromoacetate in the presence of K₂CO₃ under reflux in ethanol or acetonitrile . Yield optimization (81–82%) is achieved by controlling reaction time (10–12 hours) and solvent polarity, as demonstrated in analogous coumarin syntheses . Key variables include base strength (e.g., K₂CO₃ vs. weaker bases) and stoichiometric ratios of the alkylating agent.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the ethyl ester (δ ~4.2 ppm for CH₂CH₃) and diethylamino groups (δ ~3.3–3.5 ppm for N-CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 317.4 (C₁₈H₂₃NO₄) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 270–300 nm, typical for chromenes) ensures purity (>95%) .

Q. How can researchers preliminarily screen this compound for biological activity?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting apoptosis induction via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO with <0.1% final concentration) .
  • Metabolic Stability Testing : Assess compound degradation in vitro (e.g., liver microsomes) to account for bioavailability differences .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography (if crystalline) to rule out polymorphic variations impacting activity .

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace the ethyl ester with methyl or tert-butyl esters to study steric effects on enzyme binding .
  • Substitute the diethylamino group with cyclic amines (e.g., piperidine) to modulate lipophilicity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like COX-2 or topoisomerase II, using the chromene core as a pharmacophore .

Q. What advanced techniques elucidate the compound’s mechanism of action in anticancer pathways?

  • Methodological Answer :

  • Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle arrest) .
  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify targets like EGFR or CDKs .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to purified proteins (e.g., Bcl-2) with immobilized compound derivatives .

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers, monitoring encapsulation efficiency via dialysis and dynamic light scattering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.